2-Bromo-4-chloro-6-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-4-chloro-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2BrClF2N. This compound is notable for its incorporation of bromine, chlorine, and difluoromethyl groups, which impart unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-4-chloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This makes it a valuable intermediate in the development of drugs and other bioactive compounds .
Comparison with Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H3BrClF2N |
---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-2-3(8)1-4(11-5)6(9)10/h1-2,6H |
InChI Key |
WZINSGLLYBZTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Br)Cl |
Origin of Product |
United States |
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